An In-Depth Technical Guide to the Physicochemical Properties of 1-Benzofuran-5-ylmethylamine
An In-Depth Technical Guide to the Physicochemical Properties of 1-Benzofuran-5-ylmethylamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
1-Benzofuran-5-ylmethylamine is a heterocyclic organic compound featuring a benzofuran core substituted with a methylamine group. This structure is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the benzofuran scaffold in a wide array of biologically active molecules.[1][2] This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 1-Benzofuran-5-ylmethylamine, alongside a discussion of its synthesis, analytical characterization, reactivity, and metabolic considerations. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the benzofuran motif.
Chemical Identity and Structure
1-Benzofuran-5-ylmethylamine is identified by the Chemical Abstracts Service (CAS) number 37798-08-6. Its molecular structure consists of a fused benzene and furan ring system, with a methylamine substituent at the 5-position of the benzofuran ring.[3]
Molecular Formula: C₉H₉NO[3]
IUPAC Name: (1-Benzofuran-5-yl)methanamine[3]
Synonyms: 5-(Aminomethyl)benzofuran, Benzofuran-5-ylmethanamine[3]
Caption: Chemical structure of 1-Benzofuran-5-ylmethylamine.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. While experimental data for 1-Benzofuran-5-ylmethylamine is not extensively available in the public domain, a combination of computed data and information on related compounds provides valuable insights.
| Property | Value | Source |
| Molecular Weight | 147.17 g/mol | [3] |
| Physical Form | Solid | [4] |
| Melting Point | Not experimentally determined. | |
| Boiling Point | Not experimentally determined. A related compound, 1-Benzofuran-5-amine, has a boiling point of 259.8 °C.[5] | |
| Solubility | Not experimentally determined. The hydrochloride salt of a related compound, 1-(Benzofuran-5-yl)-N-ethylpropan-2-amine, exhibits aqueous solubility of 10 mg/mL in PBS (pH 7.2) and is more soluble in DMSO (25 mg/mL).[6] | |
| pKa (predicted) | 9.5 (amine) | General knowledge of primary amines |
| logP (predicted) | 1.2 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Rotatable Bonds | 2 | [3] |
| Topological Polar Surface Area | 39.2 Ų | [3] |
Synthesis and Purification
Synthetic Workflow Overview
Caption: Plausible synthetic routes to 1-Benzofuran-5-ylmethylamine.
Representative Synthetic Protocol (Hypothetical)
The following protocol is a generalized procedure based on the reduction of a nitrile, a common method for the synthesis of primary amines. This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by the user.
Step 1: Reduction of Benzofuran-5-carbonitrile
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of Benzofuran-5-carbonitrile in anhydrous THF to the LiAlH₄ suspension with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential addition of water, followed by 15% aqueous sodium hydroxide, and then water again (Fieser workup).
-
Filter the resulting precipitate and wash thoroughly with THF or ethyl acetate.
-
Concentrate the combined organic filtrates under reduced pressure to yield the crude 1-Benzofuran-5-ylmethylamine.
Purification
Purification of the crude product can be achieved through standard laboratory techniques:
-
Column Chromatography: Flash chromatography on silica gel using a gradient of a suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a small percentage of triethylamine to prevent streaking of the amine on the silica) is a common method for purifying amines.[8]
-
Crystallization: If the product is a solid, recrystallization from an appropriate solvent or solvent mixture can be employed to obtain a highly pure compound.
-
Salt Formation and Recrystallization: The amine can be converted to a hydrochloride or other salt by treatment with the corresponding acid, followed by recrystallization. The free base can then be regenerated by treatment with a base.[6]
Analytical Characterization
Unequivocal characterization of 1-Benzofuran-5-ylmethylamine requires a combination of spectroscopic techniques. While specific experimental spectra for this compound are not available in the provided search results, the expected spectral features can be predicted based on its structure and data from analogous compounds.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzofuran ring system, a singlet for the furan proton, a singlet for the benzylic methylene protons (CH₂), and a broad singlet for the amine protons (NH₂). The chemical shifts and coupling constants of the aromatic protons will be indicative of the 5-substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display signals for all nine carbon atoms in the molecule. The chemical shifts will be characteristic of the benzofuran ring system and the aminomethyl substituent.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the compound. For 1-Benzofuran-5-ylmethylamine, electron ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 147. The fragmentation pattern would be expected to involve the loss of the amino group and cleavage of the benzylic C-N bond.[6][11]
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
N-H stretching vibrations of the primary amine group in the region of 3300-3500 cm⁻¹.
-
C-H stretching vibrations of the aromatic and furan rings around 3000-3100 cm⁻¹.
-
C-H stretching of the methylene group around 2850-2950 cm⁻¹.
-
C=C stretching vibrations of the aromatic and furan rings in the 1450-1600 cm⁻¹ region.
-
C-N stretching vibrations around 1020-1250 cm⁻¹.[10]
Reactivity and Stability
The reactivity of 1-Benzofuran-5-ylmethylamine is dictated by the benzofuran ring system and the primary amine functionality.
-
Amine Reactivity: The primary amine group is nucleophilic and will undergo typical reactions of primary amines, such as acylation, alkylation, and formation of imines with aldehydes and ketones.
-
Benzofuran Ring Reactivity: The benzofuran ring is an electron-rich aromatic system and is susceptible to electrophilic substitution.[4] The position of substitution will be directed by the existing substituents.
-
Stability: The compound is expected to be relatively stable under standard laboratory conditions. However, as with many primary amines, it may be sensitive to oxidation over time and should be stored under an inert atmosphere, protected from light. The thermal stability is influenced by the N-ethylpropan-2-amine side chain, which generally undergoes thermal decomposition at lower temperatures than the aromatic benzofuran core.[6]
Metabolic Considerations
The metabolic fate of benzofuran derivatives is of critical importance in drug development. While specific metabolic studies on 1-Benzofuran-5-ylmethylamine are not available, general metabolic pathways for benzofurans and primary amines can be extrapolated.[12][13]
Potential Metabolic Pathways
Caption: Generalized metabolic pathways for primary amine-containing benzofurans.
-
Phase I Metabolism: Cytochrome P450 (CYP) enzymes are likely to be involved in the oxidation of the benzofuran ring, leading to hydroxylated metabolites. The primary amine can also be a site for metabolism, including N-oxidation and oxidative deamination by monoamine oxidases (MAO).[12]
-
Phase II Metabolism: The metabolites from Phase I reactions, as well as the parent compound, can undergo conjugation reactions with endogenous molecules such as glucuronic acid or sulfate to increase their water solubility and facilitate their excretion.
Conclusion
1-Benzofuran-5-ylmethylamine represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. This guide has summarized the available and predicted physicochemical properties, along with providing insights into its synthesis, characterization, reactivity, and metabolic profile based on current literature and the behavior of analogous structures. Further experimental investigation is warranted to fully elucidate the properties of this compound and to explore its potential in drug discovery and development.
References
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[No Author]. (2023). Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. PMC. [Link]
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Al-Warhi, T., et al. (2023). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. MDPI. [Link]
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Park, Y., et al. (2016). Tentative identification of in vitro metabolites of 5-APDB, a synthetic benzofuran, by LC-Q/TOF-MS. ResearchGate. [Link]
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[No Author]. (n.d.). (A-J) Mass spectra of compounds 1-5 obtained by LC-ESI-QTOF-MS in full.... ResearchGate. Accessed January 11, 2026. [Link]
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[No Author]. (n.d.). 1-Benzofuran-5-ylmethylamine. PubChem. Accessed January 11, 2026. [Link]
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[No Author]. (n.d.). 1-benzofuran, 271-89-6. The Good Scents Company. Accessed January 11, 2026. [Link]
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Neves, M. G. P. M. S., et al. (2020). Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. MDPI. [Link]
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[No Author]. (n.d.). Benzofuran (CAS 271-89-6). Cheméo. Accessed January 11, 2026. [Link]
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Yadav, M., et al. (2023). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Cuestiones de Fisioterapia. [Link]
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[No Author]. (n.d.). 1-(Benzofuran-5-YL)-N-((2-methoxyphenyl)methyl)propan-2-amine. PubChem. Accessed January 11, 2026. [Link]
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Wang, C., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. NIH. [Link]
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[No Author]. (n.d.). Octanol-water partition coefficient. Wikipedia. Accessed January 11, 2026. [Link]
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Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link]
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